SLC26A3-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

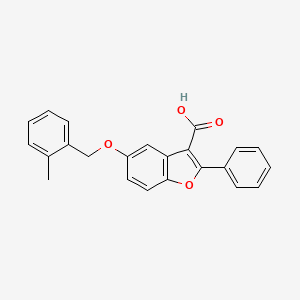

IUPAC Name |

5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-15-7-5-6-10-17(15)14-26-18-11-12-20-19(13-18)21(23(24)25)22(27-20)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWXFTRVVNQMNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359726 |

Source

|

| Record name | 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4616-22-2 |

Source

|

| Record name | 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SLC26A3-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger primarily located in the apical membrane of intestinal epithelial cells. It mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), playing a pivotal role in intestinal fluid and electrolyte absorption. Dysregulation of SLC26A3 function is implicated in several gastrointestinal disorders, including congenital chloride diarrhea and inflammatory bowel disease. SLC26A3-IN-1 is a small molecule inhibitor of SLC26A3, identified as a promising tool for studying the physiological roles of this transporter and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects, the experimental protocols used for its characterization, and the signaling pathways governing SLC26A3 function.

Core Mechanism of Action of this compound

This compound functions as a direct inhibitor of the anion exchange activity of the SLC26A3 protein.[1] The primary mechanism involves the binding of the inhibitor to the transporter, thereby blocking the conformational changes necessary for the translocation of chloride and bicarbonate ions across the cell membrane. This inhibition leads to a reduction in intestinal fluid absorption. Emerging research on novel SLC26A3 inhibitors suggests that some compounds may act from an extracellular site on the transporter.[1]

The inhibitory effect of this compound is concentration-dependent. While the precise binding site and the exact nature of the interaction (competitive, non-competitive, or uncompetitive) are still under detailed investigation for this specific inhibitor, the functional consequence is a potent and selective blockade of SLC26A3-mediated anion exchange.

Quantitative Data Presentation

The inhibitory potency of this compound and other relevant inhibitors is summarized in the table below. This data is critical for designing experiments and for the potential development of therapeutic applications.

| Compound | Target | Assay Type | Cell Line | IC₅₀ | Reference |

| This compound | SLC26A3 | Not specified in abstract | Not specified in abstract | 340 nM | Cil O, et al., 2023[1] |

| DRAinh-A250 | slc26a3 | Cl⁻/HCO₃⁻ exchange | FRT cells | ~0.2 µM | Haggie PM, et al., 2018[2][3] |

| DRAinh-A250 | human SLC26A3 | Cl⁻/I⁻ exchange | HEK cells | ~0.25 µM | Haggie PM, et al., 2018[2] |

Note: The specific assay and cell line details for this compound are reported in the primary publication by Cil O, et al., 2023. At a concentration of 10 µM, this compound has been shown to produce an 87% inhibition of SLC26A3 activity.

Experimental Protocols

The characterization of SLC26A3 inhibitors like this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to assess SLC26A3 activity.

Halide-Sensitive YFP-Based Anion Exchange Assay

This high-throughput screening assay is commonly used to identify and characterize inhibitors of SLC26A3. It relies on the principle that the fluorescence of the Yellow Fluorescent Protein (YFP) is quenched by certain anions, such as iodide (I⁻).

Experimental Workflow:

Caption: Workflow for the YFP-based halide exchange assay.

Detailed Methodology:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells, stably expressing both human or murine SLC26A3 and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L), are seeded into 96-well black, clear-bottom microplates and cultured until they reach confluence.[2][3]

-

Assay Buffer Preparation:

-

Chloride Buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, 10 mM HEPES, pH 7.4.

-

Iodide Buffer: 140 mM NaI, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM glucose, 10 mM HEPES, pH 7.4.

-

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the chloride buffer to achieve the desired final concentrations.

-

Assay Performance:

-

Wash the cell monolayers twice with the chloride buffer.

-

Add the this compound dilutions or vehicle (DMSO) control to the respective wells and incubate for 10-15 minutes at room temperature.

-

Place the microplate in a fluorescence plate reader and measure the baseline YFP fluorescence.

-

Using an automated injector, rapidly exchange the well contents with the iodide buffer.

-

Immediately begin kinetic reading of YFP fluorescence every 1-2 seconds for 1-2 minutes.

-

-

Data Analysis: The initial rate of fluorescence quenching is determined from the slope of the fluorescence decay curve. The rates are then normalized to the control wells to calculate the percentage of inhibition for each concentration of this compound. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

BCECF-Based Intracellular pH (pHi) Assay for Cl⁻/HCO₃⁻ Exchange

This assay measures the activity of SLC26A3 by monitoring changes in intracellular pH (pHi) resulting from bicarbonate transport. The fluorescent dye BCECF is used as a pHi indicator.

Experimental Workflow:

Caption: Workflow for the BCECF-based intracellular pH assay.

Detailed Methodology:

-

Cell Culture and Dye Loading:

-

Buffer Preparation:

-

Cl⁻-free, HCO₃⁻-containing buffer: Replace NaCl with sodium gluconate and other chloride salts with their respective gluconate or sulfate (B86663) salts. Buffer with 25 mM NaHCO₃ and equilibrate with 5% CO₂.

-

Cl⁻-containing, HCO₃⁻-containing buffer: Standard bicarbonate-buffered saline (e.g., Krebs-Ringer bicarbonate buffer).

-

-

Assay Performance:

-

Incubate the BCECF-loaded cells in the Cl⁻-free, HCO₃⁻-containing buffer to establish a baseline alkaline pHi.

-

Add this compound or vehicle control and incubate for the desired time.

-

Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.

-

Record the baseline BCECF fluorescence ratio (excitation at a pH-sensitive wavelength, ~490 nm, and a pH-insensitive isosbestic wavelength, ~440 nm; emission at ~535 nm).

-

Rapidly switch the perfusate to the Cl⁻-containing, HCO₃⁻-containing buffer.

-

Record the change in fluorescence ratio over time as pHi decreases due to Cl⁻ influx and HCO₃⁻ efflux.

-

-

Data Analysis:

-

Convert the fluorescence ratios to pHi values using a calibration curve generated with nigericin (B1684572) and high-potassium buffers of known pH.

-

Calculate the initial rate of pHi recovery (dpHi/dt) as a measure of SLC26A3 activity.

-

Normalize the rates to the control to determine the percent inhibition and calculate the IC₅₀.

-

SLC26A3 Signaling and Regulation

The expression and activity of SLC26A3 are tightly regulated by a complex network of signaling pathways and transcription factors. Understanding this network is crucial for contextualizing the effects of inhibitors like this compound.

Transcriptional Regulation of SLC26A3

The transcription of the SLC26A3 gene is controlled by various transcription factors that bind to its promoter region.

References

- 1. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation [insight.jci.org]

- 3. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role and Inhibition of SLC26A3 in Intestinal Epithelial Cells: A Technical Guide to SLC26A3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solute carrier family 26 member 3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located in the apical membrane of intestinal epithelial cells. It mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), playing a pivotal role in electroneutral NaCl absorption and maintaining electrolyte and pH homeostasis in the gut.[1][2] Dysregulation of SLC26A3 function is implicated in various gastrointestinal disorders, including congenital chloride diarrhea and inflammatory bowel disease.[1][3] Consequently, SLC26A3 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the function of SLC26A3 in intestinal epithelial cells and details the characteristics and experimental evaluation of a representative inhibitor, SLC26A3-IN-1.

Core Function of SLC26A3 in Intestinal Epithelial Cells

SLC26A3 is a transmembrane glycoprotein (B1211001) that facilitates the one-for-one exchange of luminal chloride for intracellular bicarbonate.[1][4][5] This process is a key component of electroneutral sodium chloride absorption in the small intestine and colon, working in concert with the Na⁺/H⁺ exchanger 3 (NHE3).[2][6] The coordinated action of these two exchangers results in the net absorption of NaCl from the intestinal lumen into the enterocytes, driving subsequent water absorption.[2]

Beyond its role in electrolyte absorption, SLC26A3 contributes to the integrity of the intestinal epithelial barrier and modulates the gut microbiome.[3] Loss-of-function mutations in the SLC26A3 gene lead to congenital chloride-losing diarrhea (CLD), a severe inherited disorder characterized by chronic, watery diarrhea.[1][2]

This compound: A Potent Inhibitor of SLC26A3

This compound is a representative small molecule inhibitor of the anion exchanger protein SLC26A3. The inhibition of SLC26A3 can be achieved through various mechanisms, including competitive and non-competitive inhibition, leading to a reduction in the transport efficiency of chloride and bicarbonate ions.[1] Such inhibitors are being investigated for their therapeutic potential in conditions characterized by excessive fluid secretion or constipation.

Quantitative Data on SLC26A3 Inhibitors

The following table summarizes the inhibitory potency of various small molecule inhibitors of SLC26A3 identified through high-throughput screening.

| Compound Class | Most Potent Inhibitor | IC₅₀ (nM) | Site of Action | Reference |

| 1,3-dioxoisoindoline-amides | Compound 1a | 100 | Intracellular | [7] |

| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamides | Compound 2a | 200 | Intracellular | [7] |

| Thiazolo-pyrimidin-5-ones | Compound 3a | 340 | Extracellular | [7] |

| 3-carboxy-2-phenyl-benzofurans | Compound 4a | 100 | Extracellular | [7] |

| Benzoxazin-4-ones | Compound 5a | 200 | Intracellular | [7] |

| 4,8-dimethylcoumarins | DRAinh-A250 | 100-200 | Intracellular | |

| 4,8-dimethylcoumarins | DRAinh-A270 | 35 (Cl⁻/HCO₃⁻), 60 (Oxalate/Cl⁻) | Intracellular | [8] |

Experimental Protocols

High-Throughput Screening for SLC26A3 Inhibitors

A common method for identifying SLC26A3 inhibitors involves a cell-based fluorescence assay.

Principle: Fischer rat thyroid (FRT) cells are co-transfected to express both SLC26A3 and a halide-sensitive yellow fluorescent protein (YFP). The influx of iodide (I⁻) through SLC26A3 in exchange for intracellular chloride (Cl⁻) quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the activity of SLC26A3. Inhibitors of SLC26A3 will slow down this rate.[9]

Detailed Methodology:

-

Cell Culture: FRT cells stably expressing murine slc26a3 and a YFP halide sensor are cultured on 96-well plates.[10]

-

Compound Incubation: Cells are incubated with test compounds (e.g., at 25 µM) for approximately 10 minutes prior to the assay.[7][9]

-

Anion Exchange Assay: The culture medium is replaced with a phosphate-buffered saline (PBS) solution. An equal volume of iodide-substituted PBS (where NaCl is replaced with NaI) is then added to initiate the Cl⁻/I⁻ exchange.[9][10]

-

Fluorescence Measurement: The kinetics of YFP fluorescence quenching are measured using a plate reader. The rate of fluorescence decrease is determined by mono-exponential regression.[9][10]

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of fluorescence quenching in the presence of the test compound to that of a vehicle control (e.g., DMSO). The IC₅₀ value is determined from concentration-response curves.[9]

In Vivo Efficacy in a Loperamide-Induced Constipation Mouse Model

This model is used to assess the pro-motility and pro-secretory effects of SLC26A3 inhibitors.

Principle: Loperamide (B1203769), an opioid receptor agonist, induces constipation in mice by reducing intestinal motility and fluid secretion. The efficacy of an SLC26A3 inhibitor is evaluated by its ability to counteract these effects.[9]

Detailed Methodology:

-

Animal Model: Wild-type or cystic fibrosis mice are used.[9]

-

Induction of Constipation: Mice are administered loperamide (e.g., intraperitoneally) to induce constipation.[9]

-

Inhibitor Administration: The SLC26A3 inhibitor (e.g., DRAinh-A250 at 5 mg/kg) is administered orally.[9]

-

Stool Parameter Measurement: Over a defined period (e.g., 3 hours), stool is collected, and the following parameters are measured:

-

Total stool weight

-

Number of fecal pellets

-

Stool water content (calculated as [(wet weight - dry weight) / wet weight] x 100).[9]

-

-

Data Analysis: The stool parameters of inhibitor-treated mice are compared to those of vehicle-treated control mice.[9]

Visualizing Mechanisms and Workflows

Signaling Pathway of SLC26A3-Mediated NaCl Absorption

The following diagram illustrates the coupled action of SLC26A3 and NHE3 in intestinal epithelial cells, leading to electroneutral NaCl absorption.

Caption: Coupled NaCl absorption via NHE3 and SLC26A3.

Experimental Workflow for SLC26A3 Inhibitor Screening

This diagram outlines the key steps in the high-throughput screening process for identifying SLC26A3 inhibitors.

Caption: High-throughput screening workflow for SLC26A3 inhibitors.

Conclusion

SLC26A3 is a well-validated target for modulating intestinal fluid and electrolyte transport. The development of potent and selective inhibitors, such as this compound and related compounds, offers promising therapeutic avenues for a range of gastrointestinal disorders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of SLC26A3 and advance the development of novel therapeutics targeting this crucial anion exchanger.

References

- 1. What are SLC26A3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. JCI Insight - SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation [insight.jci.org]

- 3. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Chloride anion exchanger - Wikipedia [en.wikipedia.org]

- 6. Decreased SLC26A3 expression and function in intestinal epithelial cells in response to Cryptosporidium parvum infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI Insight - Small-molecule inhibitor of intestinal anion exchanger SLC26A3 for treatment of hyperoxaluria and nephrolithiasis [insight.jci.org]

- 9. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

The Pivotal Role of SLC26A3 in Intestinal Homeostasis and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 26 member 3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is a critical anion exchanger located on the apical membrane of intestinal epithelial cells. It mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), a fundamental process for maintaining fluid and electrolyte balance, regulating luminal pH, and ensuring overall gut health. Dysregulation of SLC26A3 function or expression is implicated in the pathophysiology of several gastrointestinal disorders, most notably congenital chloride diarrhea (CLD) and inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the multifaceted role of SLC26A3 in the gut, detailing its physiological functions, regulatory mechanisms, and involvement in disease. We present quantitative data in structured tables, detailed experimental protocols for studying SLC26A3, and visual representations of key signaling pathways to facilitate a deeper understanding for researchers and professionals in the field of gastroenterology and drug development.

Core Function of SLC26A3: A Gatekeeper of Ion Exchange

SLC26A3 is a key player in the electroneutral absorption of NaCl in the intestine, a process crucial for fluid absorption.[1] This is achieved through its coupled activity with the Na⁺/H⁺ exchanger 3 (NHE3).[1] SLC26A3 facilitates the uptake of luminal Cl⁻ in exchange for intracellular HCO₃⁻.[1][2] This process not only drives Cl⁻ absorption but also contributes to the secretion of HCO₃⁻ into the intestinal lumen, which is essential for neutralizing gastric acid and creating a favorable microenvironment for digestive enzymes and the gut microbiota.[3][4]

Mutations in the SLC26A3 gene lead to the rare autosomal recessive disorder, congenital chloride diarrhea (CLD).[5][6] This condition is characterized by life-threatening watery diarrhea with high fecal chloride content, leading to dehydration, hyponatremia, hypochloremia, and metabolic alkalosis.[5][6]

Quantitative Insights into SLC26A3 Function and Dysfunction

To appreciate the significance of SLC26A3, it is crucial to examine the quantitative data associated with its function in both healthy and diseased states.

Table 1: Stool Electrolyte Composition in Congenital Chloride Diarrhea (CLD) Patients and SLC26A3 Knockout (KO) Mice

| Parameter | Healthy Human (Normal Range) | CLD Patients | Wild-Type (WT) Mice | SLC26A3 KO Mice |

| Stool Chloride (mmol/L) | < 40 | > 90 (often 120-146)[5][7] | Variable | Markedly elevated[4] |

| Stool Sodium (mmol/L) | Variable | Elevated (e.g., 64-138)[8][9] | Lower in cecum/proximal colon than WT[6] | Lower in cecum/proximal colon than WT[6] |

| Stool Potassium (mmol/L) | Variable | Variable (e.g., 6.5-50)[8][9] | Slightly higher in middle-distal colon[6] | Slightly lower in middle-distal colon[6] |

| Stool pH | Neutral to slightly alkaline | Acidic (e.g., 5.0-5.5)[7][8] | Decreased in cecum[6] | Decreased in cecum[6] |

| Stool Water Content | ~75% | Markedly increased | Normal | Markedly increased[6] |

Table 2: SLC26A3 Expression in Inflammatory Bowel Disease (IBD)

| Condition | Change in SLC26A3 mRNA Expression | Change in SLC26A3 Protein Expression | Reference |

| Ulcerative Colitis (UC) | Decreased, particularly in severe inflammation (up to 2.6-fold reduction) | Reports vary; some show no significant change, others show reduction. | [10][11] |

| Crohn's Disease (CD) | Downregulated in inflamed intestinal mucosa. | Severely depleted in colonic mucosa. | [2][12] |

| DSS-induced Colitis (Mouse Model) | Significantly reduced. | Significantly reduced. | [13] |

Signaling Pathways Regulating SLC26A3

The expression and activity of SLC26A3 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Transcriptional Regulation of SLC26A3

Several transcription factors directly bind to the SLC26A3 promoter to modulate its expression.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Isolation of cells from the epithelial layer of frozen human intestinal biopsies [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Upregulation of CFTR expression but not SLC26A3 and SLC9A3 in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Na-H and Cl-HCO3 exchange in rabbit oxyntic cells using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of Crohn’s Disease in a Child With SLC26A3-related Congenital Chloride Diarrhea: Report of the First Case in East Asia and a Novel Missense Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epithelial Cell Isolation from Mouse Small Intestine (enrich for crypts) [protocols.io]

The Discovery and Development of SLC26A3-IN-1: A Technical Guide for Novel Constipation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located in the apical membrane of intestinal epithelial cells. It mediates the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻), playing a pivotal role in electroneutral NaCl absorption and subsequent water reabsorption in the colon.[1][2][3] Inhibition of SLC26A3 presents a promising therapeutic strategy for the treatment of constipation by increasing stool water content. This technical guide details the discovery and preclinical development of SLC26A3-IN-1, a representative potent and selective small molecule inhibitor of SLC26A3. We provide an in-depth overview of the screening methodologies, lead optimization, mechanism of action, and in vivo efficacy studies that have paved the way for this new class of therapeutics.

Introduction to SLC26A3 as a Therapeutic Target

The solute carrier family 26 member 3 (SLC26A3) is a transmembrane glycoprotein (B1211001) primarily expressed in the colon and to a lesser extent in the small intestine.[3][4] Its primary function is the exchange of luminal chloride for intracellular bicarbonate, a key process in intestinal fluid and electrolyte balance.[2][4] Loss-of-function mutations in the SLC26A3 gene lead to congenital chloride diarrhea, a rare genetic disorder characterized by chronic, watery diarrhea.[3] Conversely, inhibition of SLC26A3 is hypothesized to reduce chloride and water absorption from the colon, thereby alleviating constipation.[2] This makes SLC26A3 an attractive target for the development of novel therapies for various forms of constipation, including chronic idiopathic constipation and opioid-induced constipation.

Discovery of this compound: A High-Throughput Screening Approach

The identification of potent and selective SLC26A3 inhibitors was achieved through a robust high-throughput screening (HTS) campaign. This effort led to the discovery of several chemical scaffolds with inhibitory activity against SLC26A3.

HTS Assay Principle and Workflow

A cell-based fluorescence assay was developed for the HTS campaign. The assay utilizes Fischer Rat Thyroid (FRT) cells stably co-expressing murine SLC26A3 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). The principle of the assay is based on the quenching of YFP fluorescence by iodide ions (I⁻). SLC26A3 facilitates the exchange of intracellular Cl⁻ for extracellular I⁻, leading to an influx of I⁻ and a subsequent decrease in YFP fluorescence. Inhibitors of SLC26A3 block this exchange, resulting in a slower rate of fluorescence quenching.[5][6]

Experimental Protocol: YFP-Based Halide Exchange Assay

Cell Culture:

-

Fischer Rat Thyroid (FRT) cells stably expressing murine SLC26A3 and a halide-sensitive YFP (YFP-H148Q/I152L) are cultured in a suitable medium (e.g., Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Cells are seeded onto 96-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.[7]

Assay Procedure:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a phosphate-buffered saline (PBS) solution.

-

Test compounds, dissolved in DMSO and diluted in PBS, are added to the wells at a final concentration (e.g., 25 µM for primary screening). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cellular toxicity.

-

The cells are incubated with the compounds for a short period (e.g., 10 minutes) at room temperature.

-

The 96-well plate is then transferred to a fluorescence plate reader equipped with appropriate filters for YFP excitation (around 485 nm) and emission (around 535 nm).[7]

-

A baseline fluorescence reading is taken.

-

An equal volume of an iodide-containing solution (e.g., PBS with 100 mM I⁻ replacing Cl⁻) is added to each well.[8]

-

The YFP fluorescence is monitored kinetically over time (e.g., every 1-2 seconds for 10-20 seconds).

Data Analysis:

-

The initial rate of fluorescence quenching is calculated for each well.

-

The percentage of inhibition is determined by comparing the quenching rate in the presence of a test compound to the rates in control wells (vehicle-treated and maximally inhibited).

Hit Identification and Lead Optimization

Screening of a large chemical library (e.g., 50,000 compounds) led to the identification of several classes of SLC26A3 inhibitors.[2] Among the most promising were the 4,8-dimethylcoumarins and acetamide-thioimidazoles.[2] Structure-activity relationship (SAR) studies were conducted on these scaffolds to improve potency and selectivity. This effort led to the identification of highly potent inhibitors, including DRAinh-A250 and DRAinh-A270 from the 4,8-dimethylcoumarin (B1253793) class, with IC₅₀ values in the nanomolar range.[3][9]

Mechanism of Action of this compound

Direct Inhibition of Anion Exchange

This compound and its analogs directly inhibit the anion exchange function of SLC26A3. This has been confirmed in assays measuring both Cl⁻/I⁻ exchange (the HTS assay) and the physiologically relevant Cl⁻/HCO₃⁻ exchange.[2] The inhibition of Cl⁻/HCO₃⁻ exchange can be monitored by measuring changes in intracellular pH (pHi) using pH-sensitive fluorescent dyes like BCECF. In SLC26A3-expressing cells, the removal of extracellular Cl⁻ in the presence of HCO₃⁻ leads to an increase in pHi due to the continued influx of HCO₃⁻. SLC26A3 inhibitors block this alkalinization.[2]

Impact on Intracellular Ion Homeostasis

By blocking the primary route for Cl⁻ absorption and HCO₃⁻ secretion in the colon, SLC26A3 inhibitors are expected to lead to an increase in the luminal concentration of these ions. This, in turn, increases the water content of the stool, leading to a therapeutic effect in constipation. The direct consequence of SLC26A3 inhibition on the enterocyte is a reduction in the influx of Cl⁻ and a decrease in the efflux of HCO₃⁻. This can lead to a transient increase in intracellular Cl⁻ and a decrease in intracellular pH. The regulation of SLC26A3 itself is known to be sensitive to intracellular pH.[1][10]

Molecular Interaction with SLC26A3

Computational homology modeling, based on the structure of the related transporter SLC26A9, has provided insights into the potential binding sites of SLC26A3 inhibitors.[11] Some inhibitors, like the thiazolo-pyrimidin-5-ones and 3-carboxy-2-phenylbenzofurans, are predicted to have an extracellular site of action.[11] In contrast, the 4,8-dimethylcoumarin class, including DRAinh-A270, is thought to act from the cytoplasmic side.[11] For the extracellular binders, specific residues such as Lys137 have been implicated in the interaction with the inhibitor.[11]

Preclinical Development and In Vivo Efficacy

Pharmacokinetics of this compound Analogs

Pharmacokinetic studies in mice have been conducted for some of the lead 4,8-dimethylcoumarin analogs. For example, after a single oral dose of 10 mg/kg of the potent inhibitor 4az, predicted therapeutic concentrations were maintained for over 72 hours.[9] Another analog, 4k, administered orally at 10 mg/kg, showed serum levels greater than 10 µM for at least six hours.[3] These findings suggest good oral bioavailability and a pharmacokinetic profile suitable for in vivo efficacy.

In Vivo Efficacy in a Mouse Model of Constipation

The therapeutic potential of SLC26A3 inhibitors has been demonstrated in a loperamide-induced model of constipation in mice. Loperamide (B1203769), an opioid receptor agonist, reduces intestinal motility and fluid secretion, leading to constipation.

Experimental Protocol: Loperamide-Induced Constipation Model:

-

Mice are treated with loperamide to induce constipation.

-

A test SLC26A3 inhibitor (e.g., DRAinh-A250 or its analogs) is administered orally.

-

Over a defined period (e.g., 2-4 hours), stool is collected, and several parameters are measured:

-

Total stool weight

-

Number of fecal pellets

-

Stool water content (calculated as [(wet weight - dry weight) / wet weight] x 100).

-

-

These parameters are compared between vehicle-treated, loperamide-only treated, and inhibitor-treated groups.

In this model, orally administered 4,8-dimethylcoumarin inhibitors have been shown to significantly increase stool weight, pellet number, and, most importantly, normalize stool water content, effectively reversing the constipating effects of loperamide.[3][9]

Data Summary

Table 1: In Vitro Potency of Representative SLC26A3 Inhibitors

| Compound Class | Representative Compound | IC₅₀ (nM) for SLC26A3 Inhibition | Reference |

| 4,8-Dimethylcoumarin | DRAinh-A250 | ~200 | [6] |

| 4,8-Dimethylcoumarin | 4az (3-iodo- derivative) | 40 | [9] |

| 4,8-Dimethylcoumarin | 4be (3-trifluoromethyl- derivative) | 25 | [9] |

| 4,8-Dimethylcoumarin | 4k (8-chloro- derivative) | 25 | [3] |

| Thiazolo-pyrimidin-5-one | 3a | ~100 | [11] |

| 3-Carboxy-2-phenylbenzofuran | 4a | ~100 | [11] |

Table 2: In Vivo Efficacy of a 4,8-Dimethylcoumarin Inhibitor (4k) in a Loperamide-Induced Constipation Model in Mice

| Treatment Group | Stool Weight (mg/2h) | Number of Pellets/2h | Stool Water Content (%) | Reference |

| Vehicle | 75 ± 8 | 10 ± 1 | 60 ± 2 | [3] |

| Loperamide | 15 ± 3 | 2 ± 1 | 35 ± 3 | [3] |

| Loperamide + 4k (10 mg/kg, oral) | 65 ± 7 | 8 ± 1 | 58 ± 3 | [3] |

| (Data are presented as mean ± SEM and are representative of published findings) |

Conclusion and Future Directions

The discovery and preclinical development of this compound and its analogs represent a significant advancement in the pursuit of novel therapeutics for constipation. The high-throughput screening campaign successfully identified multiple potent and selective chemical scaffolds. The mechanism of action, involving the direct inhibition of intestinal chloride and water absorption, is well-supported by in vitro and in vivo data. The favorable pharmacokinetic properties and demonstrated efficacy in a validated animal model of constipation underscore the therapeutic potential of this approach.

Future research will focus on further preclinical development, including comprehensive safety and toxicology studies, to enable the transition of these promising compounds into clinical trials. The development of SLC26A3 inhibitors with an extracellular site of action is particularly exciting, as it opens the possibility of creating non-absorbable, luminally-acting drugs with minimal systemic exposure and an improved safety profile.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 4-methylcoumarin inhibitors of SLC26A3 (DRA) for treatment of constipation and hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regulation of intestinal Cl-/HCO3- exchanger SLC26A3 by intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of SLC26A3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solute Carrier Family 26 Member 3 (SLC26A3), also known as Down-regulated in Adenoma (DRA), is a crucial anion exchanger located in the apical membrane of intestinal epithelial cells. It mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), playing a pivotal role in intestinal fluid and electrolyte absorption. Dysregulation of SLC26A3 function is implicated in the pathophysiology of several gastrointestinal disorders, including congenital chloride diarrhea, inflammatory bowel disease (IBD), and infectious diarrhea. Conversely, inhibition of SLC26A3 presents a promising therapeutic strategy for conditions characterized by reduced intestinal motility and excessive fluid absorption, such as constipation and hyperoxaluria. This technical guide provides an in-depth overview of the therapeutic potential of SLC26A3 inhibitors, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the underlying signaling pathways.

Introduction: SLC26A3 as a Therapeutic Target

SLC26A3 is a transmembrane glycoprotein (B1211001) primarily expressed in the colon and, to a lesser extent, the small intestine.[1] Its primary physiological function is to facilitate the absorption of Cl⁻ from the intestinal lumen in exchange for HCO₃⁻ secretion. This process is tightly coupled with the activity of the Na⁺/H⁺ exchanger 3 (NHE3), which absorbs luminal Na⁺ in exchange for H⁺. The net result of this coupled activity is the absorption of NaCl and water, a critical step in stool dehydration.[2][3]

Loss-of-function mutations in the SLC26A3 gene lead to congenital chloride diarrhea (CLD), a rare autosomal recessive disorder characterized by severe, lifelong watery diarrhea with high fecal chloride content.[4] Furthermore, decreased SLC26A3 expression or function is observed in various diarrheal diseases, including those caused by enteric pathogens and IBD.[5]

The therapeutic rationale for inhibiting SLC26A3 stems from its role in fluid absorption. By blocking SLC26A3-mediated Cl⁻ uptake, inhibitors can increase the water content of the stool, thereby alleviating constipation.[2] This approach is particularly promising for opioid-induced constipation (OIC) and constipation associated with cystic fibrosis (CF), where the pro-secretory function of the CFTR Cl⁻ channel is compromised.[2] Additionally, as SLC26A3 also transports oxalate (B1200264), its inhibition is being explored as a treatment for hyperoxaluria, a condition that can lead to the formation of kidney stones.[1]

Quantitative Efficacy of SLC26A3 Inhibitors

High-throughput screening has identified several classes of small molecule SLC26A3 inhibitors. The most extensively studied belong to the 4,8-dimethylcoumarin (B1253793) and acetamide-thioimidazole classes.[2] The following tables summarize the in vitro potency and in vivo efficacy of key SLC26A3 inhibitors.

Table 1: In Vitro Potency of Selected SLC26A3 Inhibitors

| Inhibitor | Chemical Class | IC₅₀ (nM) | Target Anion Exchange | Cell Line | Reference |

| DRAinh-A250 | 4,8-Dimethylcoumarin | ~200 | Cl⁻/HCO₃⁻, Cl⁻/I⁻, Cl⁻/SCN⁻ | FRT-YFP-slc26a3 | [2][6] |

| DRAinh-A270 (4az) | 4,8-Dimethylcoumarin | 35-40 | Cl⁻/HCO₃⁻ | FRT-YFP-slc26a3 | [7][8] |

| ~60 | Oxalate/Cl⁻ | FRT-YFP-slc26a3 | [5][8] | ||

| 4be | 4,8-Dimethylcoumarin | 25 | Not specified | Not specified | [7] |

| 4k | 8-chloro-4-methylcoumarin | 25 | Not specified | FRT-YFP-slc26a3 | [1][9] |

Table 2: In Vivo Efficacy of SLC26A3 Inhibitors in Mouse Models

| Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |

| DRAinh-A250 | Loperamide-induced constipation | Oral | Comparably effective to tenapanor (B611283) (NHE3 inhibitor) in reducing constipation signs. Additive effect when co-administered. | [2][6] |

| DRAinh-A250 | Loperamide-induced constipation in CF mice | Oral | Effective in reducing constipation signs. | [2] |

| 4az (DRAinh-A270) | Loperamide-induced constipation | 10 mg/kg, Oral | Fully normalized stool water content. | [7] |

| 4az (DRAinh-A270) | Oxalate nephropathy model | 10 mg/kg, twice daily | Largely prevented hyperoxaluria, renal calcium oxalate crystal deposition, and renal injury. | [5][8] |

| 4k | Loperamide-induced constipation | 10 mg/kg, Oral | Normalized stool water content, with efficacy comparable to 4b (another potent dimethylcoumarin inhibitor). | [1][9] |

| 7-(2-chloro-phenoxymethyl)-3-phenyl-thiazolo [3,2-a]pyrimidin-5-one (3a) | Loperamide-induced constipation | Oral | Significantly increased stool weight, pellet number, and water content. | [10] |

Experimental Protocols

High-Throughput Screening of SLC26A3 Inhibitors using a YFP-based Halide Sensor Assay

This cell-based assay allows for the rapid and quantitative screening of compounds that inhibit SLC26A3-mediated anion exchange.

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express both murine slc26a3 and a halide-sensitive yellow fluorescent protein (YFP). The influx of iodide (I⁻) into the cells through SLC26A3 quenches the YFP fluorescence. Inhibitors of SLC26A3 will prevent or reduce this quenching.[11]

Materials:

-

FRT cells stably co-expressing murine slc26a3 and a YFP halide sensor (e.g., YFP-H148Q/I152L).

-

96-well or 384-well clear-bottom black plates.

-

Assay buffer (e.g., PBS).

-

Iodide-containing solution (e.g., PBS with 100 mM NaI replacing NaCl).

-

Test compounds dissolved in DMSO.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the FRT-YFP-slc26a3 cells into the wells of the microplate and culture until they form a confluent monolayer.

-

Compound Incubation: Wash the cells with assay buffer. Add the test compounds at the desired concentration (e.g., 25 µM for primary screening) to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.[12]

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.

-

Iodide Addition and Quenching: Rapidly add the iodide-containing solution to the wells.

-

Kinetic Reading: Immediately begin recording the YFP fluorescence quenching over time. The rate of fluorescence decrease is proportional to the rate of I⁻ influx via SLC26A3.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Compare the rates in the presence of test compounds to the vehicle control (e.g., DMSO) to determine the percentage of inhibition. For potent compounds, perform dose-response experiments to determine the IC₅₀ value.

In Vivo Closed-Loop Intestinal Fluid Absorption Model

This surgical model allows for the direct measurement of fluid absorption in a specific segment of the intestine in anesthetized animals.

Principle: A segment of the intestine (e.g., colon or jejunum) is surgically isolated and ligated at both ends to create a "closed loop." A solution of known volume and composition is injected into the loop, and the change in volume is measured over time to determine the rate of fluid absorption.

Materials:

-

Anesthetized mice.

-

Surgical instruments.

-

Sutures.

-

Test solution (e.g., PBS) with or without the SLC26A3 inhibitor.

-

Syringes and needles.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the mouse and make a midline abdominal incision to expose the intestines.

-

Loop Creation: Gently exteriorize the desired intestinal segment (e.g., distal colon). Ligate the segment at two points, typically a few centimeters apart, taking care not to obstruct major blood vessels.

-

Injection of Test Solution: Inject a precise volume of the pre-warmed test solution (containing vehicle or inhibitor) into the lumen of the ligated loop.

-

Incubation: Return the intestinal loop to the abdominal cavity and close the incision. Maintain the animal's body temperature.

-

Fluid Recovery and Measurement: After a set period (e.g., 30-60 minutes), re-anesthetize the animal if necessary, re-open the abdomen, and carefully excise the closed loop. Aspirate the remaining fluid from the loop and measure its volume.

-

Data Analysis: The volume of fluid absorbed is calculated as the initial volume injected minus the final volume recovered. The rate of absorption can be normalized to the length or surface area of the intestinal segment.

Loperamide-Induced Constipation Model in Mice

This is a widely used and reproducible model for evaluating the efficacy of anti-constipation therapies.

Principle: Loperamide (B1203769), a peripherally acting µ-opioid receptor agonist, inhibits intestinal peristalsis and increases fluid absorption, leading to constipation. The efficacy of a test compound is assessed by its ability to counteract these effects.[6]

Materials:

-

Mice (e.g., C57BL/6).

-

Loperamide hydrochloride.

-

Vehicle for loperamide (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).

-

Test compound (SLC26A3 inhibitor) and its vehicle.

-

Metabolic cages for fecal collection.

Procedure:

-

Acclimatization: House the mice individually in metabolic cages for acclimatization.

-

Induction of Constipation: Administer loperamide (e.g., 5-10 mg/kg) orally or subcutaneously. The dosing regimen can vary but is typically once or twice daily for several consecutive days to establish a stable constipated state.[6]

-

Treatment: Administer the SLC26A3 inhibitor orally at the desired dose (e.g., 10 mg/kg) either before or concurrently with the loperamide treatment. A vehicle control group and a positive control group (e.g., a known laxative) should be included.

-

Fecal Parameter Measurement: Over a defined period (e.g., 6-24 hours) after the final treatment, collect all fecal pellets produced by each mouse.

-

Data Collection:

-

Stool Pellet Count: Count the total number of fecal pellets.

-

Stool Weight: Weigh the total fecal output.

-

Stool Water Content:

-

-

Statistical Analysis: Compare the fecal parameters between the different treatment groups to determine the efficacy of the SLC26A3 inhibitor.

Signaling Pathways and Mechanisms of Action

Core Mechanism of SLC26A3 Inhibition

SLC26A3 inhibitors act by directly blocking the anion exchange function of the protein. This can occur through competitive inhibition, where the inhibitor competes with Cl⁻ or HCO₃⁻ for the binding site, or through non-competitive inhibition, where the inhibitor binds to an allosteric site, inducing a conformational change that inactivates the transporter.[13] The immediate consequence of this inhibition is a reduction in Cl⁻ absorption from the intestinal lumen.

Caption: Mechanism of SLC26A3 inhibition at the apical membrane of enterocytes.

Functional Coupling of SLC26A3 and NHE3 in Electroneutral NaCl Absorption

The absorption of NaCl in the intestine is primarily an electroneutral process mediated by the coordinated action of SLC26A3 and NHE3. While a direct physical interaction is still under investigation, their functional coupling is thought to be mediated by small changes in intracellular pH. The H⁺ extruded by NHE3 combines with the HCO₃⁻ secreted by SLC26A3 in the unstirred layer at the cell surface, driving both transport processes. Inhibition of SLC26A3 disrupts this coupling, leading to reduced NaCl and, consequently, water absorption.

Caption: Coordinated action of SLC26A3 and NHE3 in intestinal NaCl absorption.

Interaction with CFTR

SLC26A3 functionally interacts with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl⁻ channel. This interaction is often mediated by scaffolding proteins containing PDZ domains, such as NHERF1 (EBP50). Upon stimulation (e.g., by cAMP), the phosphorylated regulatory (R) domain of CFTR can bind to the STAS domain of SLC26A3, leading to mutual activation of both transporters.[5] This crosstalk is crucial for coordinated anion transport in the intestine. While SLC26A3 inhibition is beneficial in constipation, understanding this interaction is vital, especially in the context of CF where CFTR function is impaired.

Caption: Regulatory interaction between SLC26A3 and CFTR.

Conclusion and Future Directions

The inhibition of SLC26A3 represents a novel and promising therapeutic approach for the management of constipation and hyperoxaluria. Preclinical studies with small molecule inhibitors, particularly from the 4,8-dimethylcoumarin class, have demonstrated significant efficacy in animal models. The development of potent and selective SLC26A3 inhibitors with favorable pharmacokinetic profiles is a key area of ongoing research. Future work will likely focus on advancing lead candidates into clinical trials, further elucidating the structure-activity relationships of different inhibitor classes, and exploring the therapeutic potential of SLC26A3 modulation in other gastrointestinal and systemic diseases. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in this exciting field.

References

- 1. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fecal output, score, and water content [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. CFTR–SLC26 transporter interactions in epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory interaction between CFTR and the SLC26 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. Fecal Water Content Assay [protocols.io]

- 10. JCI Insight - DRA involvement in linaclotide-stimulated bicarbonate secretion during loss of CFTR function [insight.jci.org]

- 11. JCI Insight - SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation [insight.jci.org]

- 12. Unity Is Strength: The Mutual Alliance between CFTR and SLC26A6 as Therapeutic Opportunity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring water content of feces by the Karl Fischer method - PubMed [pubmed.ncbi.nlm.nih.gov]

SLC26A3 as a Therapeutic Target for Constipation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic constipation is a prevalent gastrointestinal disorder with a significant impact on quality of life and a substantial healthcare burden. Current therapeutic strategies often have limited efficacy or undesirable side effects, highlighting the need for novel drug targets. The solute carrier family 26 member 3 (SLC26A3), also known as Downregulated in Adenoma (DRA), has emerged as a promising target for the development of new anti-constipation therapies. SLC26A3 is a key anion exchanger located on the apical membrane of intestinal epithelial cells, mediating the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻). This process is fundamental to electroneutral NaCl absorption and subsequent water reabsorption from the intestinal lumen. Inhibition of SLC26A3 activity is therefore a rational approach to increase luminal fluid and alleviate constipation. This technical guide provides an in-depth overview of SLC26A3 as a drug target for constipation, including its mechanism of action, preclinical validation, and detailed experimental protocols for its investigation.

Introduction: The Role of SLC26A3 in Intestinal Fluid Balance

The homeostasis of fluid and electrolytes in the gastrointestinal tract is a tightly regulated process. In the colon, the absorption of water against an osmotic gradient is primarily driven by the absorption of sodium chloride (NaCl). Electroneutral NaCl absorption is a major pathway for this process and is mediated by the coordinated action of two apical membrane transporters: the Na⁺/H⁺ exchanger (NHE3) and the Cl⁻/HCO₃⁻ exchanger, SLC26A3 (DRA).[1][2][3]

SLC26A3 is highly expressed on the apical surface of columnar epithelial cells in the lower intestinal tract, with the greatest expression observed at the villus tip.[1][4] Its critical role in intestinal chloride absorption is underscored by the fact that loss-of-function mutations in the SLC26A3 gene lead to congenital chloride diarrhea, a severe genetic disorder characterized by voluminous watery stools.[1][5] Conversely, inhibiting the function of SLC26A3 presents a logical therapeutic strategy for constipation by reducing colonic fluid absorption, thereby increasing stool water content and easing bowel movements.[5][6]

Mechanism of Action: Targeting SLC26A3 to Modulate Intestinal Fluid

SLC26A3 facilitates the exchange of luminal chloride for intracellular bicarbonate. This action, coupled with the activity of NHE3 which exchanges luminal sodium for intracellular protons, results in the net absorption of NaCl from the intestinal lumen. Water follows osmotically, leading to the dehydration of stool.

By inhibiting SLC26A3, the absorption of chloride is reduced, leading to an increase in the concentration of NaCl in the intestinal lumen. This increased luminal osmolarity retains water, resulting in softer, more hydrated stools and alleviating the symptoms of constipation.[2][5]

dot

Caption: Mechanism of SLC26A3 in intestinal fluid absorption and the effect of its inhibition.

Preclinical Validation and Quantitative Data

The therapeutic potential of SLC26A3 inhibition for constipation has been validated in preclinical studies using animal models. Small molecule inhibitors of SLC26A3 have been identified through high-throughput screening and have demonstrated efficacy in loperamide-induced constipation models in mice.[1][2][6]

Identified SLC26A3 Inhibitors

Several classes of potent and selective SLC26A3 inhibitors have been discovered, with 4,8-dimethylcoumarin (B1253793) derivatives being among the most well-characterized.[2][6][7]

| Inhibitor Class | Lead Compound(s) | IC₅₀ (µM) | Site of Action | Reference(s) |

| 4,8-Dimethylcoumarins | DRAinh-A250 | ~0.2 | Intracellular | [1][2] |

| 4,8-Dimethylcoumarins | 4az (DRAinh-A270) | 0.04 | Intracellular | [7] |

| 4,8-Dimethylcoumarins | 4be | 0.025 | Intracellular | [7] |

| 4,8-Dimethylcoumarins | 4k | 0.025 | Intracellular | [2] |

| Thiazolo-pyrimidin-5-ones | Compound 3a | ~0.1 | Extracellular | [6] |

In Vivo Efficacy of SLC26A3 Inhibitors

Oral administration of SLC26A3 inhibitors has been shown to significantly improve stool parameters in a loperamide-induced constipation mouse model.

| Compound | Dose (mg/kg) | Stool Water Content (%) | Stool Pellet Number (per 24h) | Stool Weight (g per 24h) | Reference(s) |

| Control | - | ~45-50 | ~60-80 | ~0.4-0.6 | [8][9] |

| Loperamide (B1203769) | 10 | ~20-25 | ~5-15 | ~0.05-0.1 | [6][8][9] |

| DRAinh-A250 | 10 | Normalized | Significantly Increased | Significantly Increased | [1] |

| DRAinh-A270 (4az) | 10 | Fully Normalized | - | - | [7] |

| Compound 3a | 10 | Significantly Increased | Significantly Increased | Significantly Increased | [6] |

| Tenapanor (NHE3 Inhibitor) | 10 | Comparably Reduced | Comparably Reduced | Comparably Reduced | [1] |

| DRAinh-A250 + Tenapanor | 10 + 10 | Additive Effect | Additive Effect | Additive Effect | [1] |

Signaling Pathways Regulating SLC26A3

The expression and function of SLC26A3 are regulated by a complex network of signaling pathways and transcription factors. Understanding these pathways is crucial for identifying potential synergistic therapeutic targets.

dot

Caption: Key signaling pathways involved in the transcriptional regulation of SLC26A3.

While direct regulation of SLC26A3 by Protein Kinase A (PKA) and Protein Kinase C (PKC) is not as extensively characterized as for other transporters like CFTR, these pathways are known to play significant roles in regulating intestinal ion transport and may indirectly influence SLC26A3 function.[10][11]

Experimental Protocols

High-Throughput Screening for SLC26A3 Inhibitors

This protocol describes a cell-based fluorescence assay for identifying small molecule inhibitors of SLC26A3.[5][12]

dot

Caption: Workflow for high-throughput screening of SLC26A3 inhibitors.

Methodology:

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing murine slc26a3 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are used.

-

Assay Principle: SLC26A3 can facilitate the exchange of intracellular Cl⁻ for extracellular iodide (I⁻). The influx of I⁻ quenches the YFP fluorescence. Inhibitors of SLC26A3 will slow the rate of I⁻ influx and thus reduce the rate of fluorescence quenching.

-

Procedure: a. Plate FRT-YFP-slc26a3 cells in 96-well black, clear-bottom plates and grow to confluence. b. Wash cells with a chloride-containing buffer (e.g., PBS). c. Add test compounds dissolved in buffer to the wells and incubate for a short period. d. Use an automated plate reader with an injection function to add an iodide-containing buffer (e.g., PBS with NaCl replaced by NaI) to each well while simultaneously recording YFP fluorescence over time. e. The rate of fluorescence quenching is calculated and compared between control and compound-treated wells.

-

Hit Confirmation: Compounds that show significant inhibition in the primary screen are re-tested at various concentrations to determine their half-maximal inhibitory concentration (IC₅₀).

Loperamide-Induced Constipation Model in Mice

This is a widely used and robust model to evaluate the efficacy of potential anti-constipation drugs.[8][9][13]

Methodology:

-

Animals: Male ICR or C57BL/6 mice (8-10 weeks old) are commonly used.

-

Induction of Constipation: a. Administer loperamide hydrochloride (e.g., 10 mg/kg) subcutaneously or orally. The dosing regimen can vary, for example, twice daily for 3-4 days to establish chronic constipation. b. A control group receives the vehicle (e.g., saline).

-

Drug Administration: a. The test compound (SLC26A3 inhibitor) is typically administered orally (e.g., by gavage) at a specified time relative to the loperamide administration. b. A positive control group can be included, for instance, a known laxative.

-

Evaluation of Constipation Parameters: a. Stool Water Content: Collect fecal pellets over a defined period (e.g., 24 hours). Weigh the wet pellets, then dry them in an oven (e.g., at 60°C for 24 hours) and weigh them again. The water content is calculated as: ((wet weight - dry weight) / wet weight) * 100. b. Stool Number and Weight: Count and weigh the total number of fecal pellets produced over a specific time period. c. Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine (B74029) red or a charcoal meal) orally. Record the time it takes for the first appearance of the colored feces.

In Situ Closed-Loop Intestinal Perfusion in Mice

This technique allows for the direct measurement of fluid and solute transport across the intestinal epithelium in a live, anesthetized animal.[14][15]

Methodology:

-

Animal Preparation: a. Anesthetize a mouse (e.g., with isoflurane (B1672236) or urethane). b. Perform a midline laparotomy to expose the abdominal cavity.

-

Loop Creation: a. Identify the segment of the intestine to be studied (e.g., distal colon). b. Ligate both ends of the desired segment (e.g., 2-4 cm in length) with surgical thread, being careful not to obstruct major blood vessels. c. A small incision is made into the lumen at one end of the isolated loop.

-

Perfusion: a. Gently flush the loop with a pre-warmed, isotonic saline solution to remove fecal matter. b. Inject a precise volume of the test solution (e.g., saline containing the SLC26A3 inhibitor or a non-absorbable marker) into the loop. c. Close the incision with a ligature. d. Return the intestine to the abdominal cavity and close the abdominal wall.

-

Measurement: a. After a set period (e.g., 1-2 hours), re-anesthetize the animal and retrieve the loop. b. Aspirate the remaining fluid from the loop and measure its volume. c. The change in volume of the instilled fluid is used to calculate the rate of fluid absorption or secretion.

Future Directions and Conclusion

SLC26A3 has been firmly established as a viable and promising drug target for the treatment of constipation. The identification of potent and selective small molecule inhibitors with demonstrated preclinical efficacy provides a strong foundation for further drug development. Future research should focus on:

-

Optimizing Inhibitor Properties: Developing inhibitors with high intestinal luminal stability, minimal systemic absorption, and favorable safety profiles. The discovery of inhibitors with an extracellular site of action is a significant step in this direction.[6]

-

Clinical Trials: Advancing lead candidates into clinical trials to evaluate their safety and efficacy in patients with chronic constipation.

-

Combination Therapies: Exploring the synergistic effects of combining SLC26A3 inhibitors with drugs acting on other targets, such as NHE3 inhibitors, to achieve broader efficacy.[1]

References

- 1. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted 4-methylcoumarin inhibitors of SLC26A3 (DRA) for treatment of constipation and hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Slc26a3 (DRA) in the Gut: Expression, Function, Regulation, Role in Infectious Diarrhea and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation [insight.jci.org]

- 6. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collection - 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Rifaximin Ameliorates Loperamide-Induced Constipation in Rats through the Regulation of Gut Microbiota and Serum Metabolites | MDPI [mdpi.com]

- 11. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Role of Downregulated in Adenoma (DRA) in Congenital Chloride Diarrhea

Executive Summary

Congenital Chloride Diarrhea (CCD) is a rare, autosomal recessive genetic disorder characterized by lifelong secretory diarrhea, leading to significant electrolyte and fluid loss. The molecular basis of CCD lies in loss-of-function mutations within the SLC26A3 gene, which encodes the Downregulated in Adenoma (DRA) protein. DRA is a crucial anion exchanger located on the apical membrane of intestinal epithelial cells, primarily in the ileum and colon. Its primary function is to mediate the electroneutral exchange of luminal chloride (Cl⁻) for intracellular bicarbonate (HCO₃⁻). This process is fundamental for intestinal salt absorption. In CCD, the absence of functional DRA protein disrupts this exchange, leading to impaired Cl⁻ absorption and consequently, massive fecal loss of Cl⁻, sodium, and water. This guide provides a detailed examination of the molecular physiology of DRA, the pathophysiology of CCD, quantitative data on the resultant biochemical abnormalities, and key experimental methodologies used in its study.

Molecular Physiology of DRA (SLC26A3)

DRA, the protein product of the SLC26A3 gene, is a transmembrane glycoprotein (B1211001) and a member of the solute carrier 26 (SLC26) family of anion exchangers.[1] It functions as the primary apical Cl⁻/HCO₃⁻ exchanger in the terminal ileum and colon.[2][3] This exchange is a critical component of the overall electroneutral sodium chloride (NaCl) absorption process in the gut, working in concert with the apical Na⁺/H⁺ exchanger, NHE3.[4] The secretion of bicarbonate by DRA into the intestinal lumen also serves to neutralize gastric acid and provides a protective mucus layer.

Structurally, the DRA protein has multiple transmembrane domains with intracellular N- and C-termini. The C-terminus contains a STAS (sulfate transporter and anti-sigma factor antagonist) domain, which is crucial for its transport activity. Mutations within this domain are frequently associated with a loss of function.

Pathophysiology of Congenital Chloride Diarrhea

CCD is an autosomal recessive disorder caused by mutations in the SLC26A3 gene.[1] The loss of DRA function has two primary consequences:

-

Impaired Chloride Absorption: Without functional DRA, the primary mechanism for absorbing chloride from the intestinal lumen is lost. This leads to an exceptionally high concentration of Cl⁻ remaining in the stool.[5][6]

-

Reduced Bicarbonate Secretion: The lack of Cl⁻/HCO₃⁻ exchange prevents bicarbonate secretion into the lumen.

The high intraluminal concentration of unabsorbed chloride ions creates a powerful osmotic gradient, drawing water and cations (primarily Na⁺ and K⁺) into the intestinal lumen. This results in voluminous, watery, acidic diarrhea. The persistent loss of HCl in the stool and the retention of bicarbonate in the body leads to a characteristic state of hypochloremic, hypokalemic metabolic alkalosis.[7][8] This condition begins in utero, often causing maternal polyhydramnios and premature delivery due to fetal diarrhea.[1][9]

Quantitative Data Presentation

The biochemical hallmarks of CCD are distinct and quantifiable, providing clear diagnostic markers.

Table 1: Comparison of Typical Serum and Stool Electrolyte Concentrations

| Parameter | Congenital Chloride Diarrhea (CCD) Patient | Healthy Control (Normal Range) | Reference |

| Serum Na⁺ | Low to Normal (e.g., 113 - 129 mmol/L) | 136 - 146 mmol/L | [6][10][11] |

| Serum K⁺ | Low (e.g., 2.7 mmol/L) | 3.5 - 5.1 mmol/L | [6][11] |

| Serum Cl⁻ | Low (e.g., 53 - 71 mmol/L) | 98 - 106 mmol/L | [6][10] |

| Serum HCO₃⁻ | High (e.g., >26.3 mmol/L) | 22 - 28 mmol/L | [10] |

| Arterial pH | High (Metabolic Alkalosis; e.g., >7.74) | 7.35 - 7.45 | [6][10] |

| Stool Na⁺ | Elevated (e.g., 78 mmol/L) | <30 mmol/L | [10] |

| Stool K⁺ | Elevated | <20 mmol/L | |

| Stool Cl⁻ | Markedly High (>90 mmol/L ) | <15 mmol/L | [5][6][7][10][11] |

Table 2: Functional Impact of Characterized SLC26A3 Mutations

| Mutation Type | Example Mutation | Functional Consequence | Reference |

| Missense | Various | Abolished or significantly reduced Cl⁻/HCO₃⁻ exchange activity in vitro. | [2] |

| Nonsense | Various | Leads to truncated, non-functional protein. | [2] |

| Splice-site | Various | Results in aberrant mRNA splicing and a non-functional protein product. | [1][2] |

| Deletions/Insertions | Various | Causes frameshifts leading to premature stop codons and non-functional proteins. | [2] |

Note: To date, virtually all studied CCD-causing mutations in the SLC26A3 gene result in a near-complete or complete loss of anion exchange function in vitro, explaining the severe disease phenotype.[2]

Key Experimental Protocols

Protocol: Measurement of Cl⁻/HCO₃⁻ Exchange Activity

This protocol outlines a common method to functionally assess DRA activity in a cell-based model (e.g., HEK293 or Caco-2 cells) transfected with wild-type or mutant SLC26A3. The assay measures the rate of intracellular pH (pHi) change in response to alterations in extracellular ion concentrations.

Principle: The assay utilizes the pH-sensitive fluorescent dye BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein). The activity of the Cl⁻/HCO₃⁻ exchanger is measured by monitoring the rate of pHi recovery after an induced acid load, which is dependent on the presence of extracellular Cl⁻ and HCO₃⁻.

Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293) on glass coverslips. Transfect with the desired SLC26A3 construct (wild-type, mutant, or empty vector control). Allow 24-48 hours for protein expression.

-

Dye Loading: Load the cells with the membrane-permeant ester form of the dye, BCECF-AM (typically 2 µM for 15-20 minutes at 37°C). Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside the cell.

-

Inducing Intracellular Acidification: Perfuse the cells with a solution containing ammonium (B1175870) chloride (NH₄Cl, e.g., 20 mM) for 3-5 minutes. NH₃ diffuses into the cell, combines with H⁺ to form NH₄⁺, causing a transient alkalinization. Subsequently, removing the extracellular NH₄Cl causes a rapid efflux of NH₃, leaving behind H⁺ and causing a sharp drop in pHi (acidification).

-

Monitoring pHi Recovery: Immediately after acidification, switch the perfusion to a bicarbonate-containing buffer (e.g., gassed with 5% CO₂/95% O₂, pH 7.4) that contains chloride. The DRA exchanger will transport HCO₃⁻ into the cell in exchange for Cl⁻, causing the pHi to recover towards baseline.

-

Data Acquisition: Monitor the fluorescence of BCECF using a fluorescence microscopy system. Excite the dye at two wavelengths (e.g., 490 nm, pH-sensitive; and 440 nm, pH-insensitive). The ratio of the emitted fluorescence (F₄₉₀/F₄₄₀) provides a measure of pHi that is independent of dye concentration.

-

Analysis: Calibrate the fluorescence ratio to pHi values using nigericin (B1684572) in high-K⁺ buffers. Calculate the initial rate of pHi recovery (dpHi/dt) during the first 1-2 minutes after the switch to the bicarbonate buffer. Compare the rates between cells expressing wild-type DRA, mutant DRA, and controls. A functional DRA will show a robust, Cl⁻-dependent pHi recovery, while non-functional mutants will show little to no recovery.

Protocol: Genetic Analysis of the SLC26A3 Gene

Principle: Definitive diagnosis of CCD requires the identification of biallelic pathogenic mutations in the SLC26A3 gene. This is typically achieved by Sanger sequencing of all coding exons and their flanking intron-exon boundaries.

Methodology:

-

Sample Collection: Obtain a genomic DNA sample from the patient, typically from peripheral blood leukocytes or a buccal swab.

-

Primer Design: Design polymerase chain reaction (PCR) primers to amplify each of the 21 coding exons of the SLC26A3 gene, including at least 50 base pairs of the flanking intronic sequences to detect potential splice-site mutations.

-

PCR Amplification: Perform PCR for each exon using the patient's genomic DNA as a template.

-

PCR Product Purification: Purify the resulting PCR amplicons to remove unincorporated primers and dNTPs.

-

Sanger Sequencing: Sequence the purified PCR products in both the forward and reverse directions using a capillary sequencing platform.

-

Sequence Analysis: Align the patient's sequence data with the SLC26A3 reference sequence (e.g., NM_000111.2). Identify any nucleotide variations (substitutions, deletions, insertions).

-

Variant Interpretation: Characterize the identified variants. Determine if they are known pathogenic mutations or novel variants. For novel missense variants, use in silico prediction tools (e.g., SIFT, PolyPhen) to assess their likely impact on protein function. For suspected splice-site mutations, functional assays may be required. Confirm that mutations are present on both alleles (homozygous or compound heterozygous state) to establish the diagnosis.

Visualization of Pathways and Workflows

DRA-Mediated Ion Transport in a Healthy Intestinal Epithelial Cell

Caption: Diagram of electroneutral NaCl absorption in a healthy enterocyte.

Pathophysiological Mechanism of Congenital Chloride Diarrhea

Caption: Impaired ion transport in CCD leading to secretory diarrhea.

Diagnostic Workflow for Congenital Chloride Diarrhea

Caption: Stepwise process for the definitive diagnosis of CCD.

References

- 1. Identification of SLC26A3 Mutations in a Korean Patient with Congenital Chloride Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on SLC26A3 mutations in congenital chloride diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prenatal and Postnatal Manifestations of Congenital Chloride Diarrhea Due to a Heterozygote Variant of the SLC26A3 Gene: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Congenital Chloride Diarrhea: Diagnosis by Easy-Accessible Chloride Measurement in Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annsaudimed.net [annsaudimed.net]

- 7. frontiersin.org [frontiersin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | Prenatal and Postnatal Manifestations of Congenital Chloride Diarrhea Due to a Heterozygote Variant of the SLC26A3 Gene: A Case Report [frontiersin.org]

- 10. Congenital chloride diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diagnostic Challenge of Congenital Chloride Diarrhea and Ulcerative Colitis Overlap in an Adult Misdiagnosed with Bartter Syndrome: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SLC26A3 in Inflammatory Bowel Disease: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The solute carrier family 26 member 3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is a crucial intestinal epithelial anion exchanger responsible for the electroneutral absorption of chloride (Cl⁻) in exchange for bicarbonate (HCO₃⁻). Emerging evidence has strongly implicated the dysfunction and downregulation of SLC26A3 in the pathogenesis of Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. This technical guide synthesizes the current understanding of the multifaceted role of SLC26A3 in IBD, detailing its physiological functions, the consequences of its impairment, and its genetic association with the disease. We present quantitative data on its expression in IBD, detail key experimental protocols for its study, and provide visualizations of the associated molecular pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in drug development focused on novel therapeutic targets for IBD.

Introduction to SLC26A3 and its Physiological Function

SLC26A3 is a transmembrane glycoprotein (B1211001) predominantly expressed on the apical membrane of columnar epithelial cells in the lower intestinal tract, particularly the colon and ileum.[1] Its primary function is mediating the exchange of luminal Cl⁻ for intracellular HCO₃⁻.[2][3] This process is vital for several key physiological functions in the gut:

-

Electrolyte and Fluid Absorption: SLC26A3 works in concert with the Na⁺/H⁺ exchanger 3 (NHE3) to facilitate electroneutral NaCl absorption, a primary mechanism for fluid absorption in the intestine.[2][4]

-

Maintenance of the Mucus Layer: The secretion of HCO₃⁻ by SLC26A3 is critical for maintaining the pH of the mucus layer, which is essential for its proper formation and function as a protective barrier.[5] A lack of HCO₃⁻ secretion leads to the absence of a firm, adherent mucus layer.[5]

-

Epithelial Barrier Integrity: Beyond the mucus layer, SLC26A3 plays a direct role in maintaining the integrity of the intestinal epithelial barrier.[6][7]

-

Regulation of Microbiome: By influencing the luminal environment, SLC26A3 helps maintain a healthy gut microbiome composition.[8]